Benzylpiperazine vs. Phenylpiperazine Switch Dramatically Alters Seizure Model Phenotype – Direct SAR Evidence from a Published Congeneric Series
The replacement of the 4-phenylpiperazine terminus in lead anticonvulsant N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides with a 4-benzylpiperazine (Compound 22) eliminated MES (maximal electroshock seizure) activity while conferring significant protection in the 6-Hz psychomotor seizure model, a phenotype not seen in any of the 22 phenylpiperazine-based analogs tested in the same study [1]. This establishes that the benzylpiperazine group is a critical pharmacophoric determinant that rewires the activity profile of piperazine-acetamides. Since 2-(4-benzylpiperazin-1-yl)-N-(4-butylphenyl)acetamide bears this same 4-benzylpiperazine motif, it is structurally pre-disposed to the 6-Hz-active phenotype rather than the MES-active phenotype characteristic of the 4-phenylpiperazine analogs.
| Evidence Dimension | Anticonvulsant phenotype shift (MES vs. 6-Hz) upon phenyl→benzyl switch on piperazine nitrogen |
|---|---|
| Target Compound Data | 2-(4-Benzylpiperazin-1-yl)-N-(4-butylphenyl)acetamide: contains the 4-benzylpiperazine group identified as the 6-Hz-active pharmacophore in the Kamiński et al. series; quantitative in vivo data for this exact compound are not yet available in peer-reviewed literature. |
| Comparator Or Baseline | N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives (e.g., 3-chloroanilide and 3-trifluoromethylanilide analogs): active exclusively in MES screen, inactive in 6-Hz test. Compound 22 (the benzylpiperazine congener designed as a direct replacement): inactive in MES, active in 6-Hz (exact ED50 not disclosed; study reports qualitative protection). |
| Quantified Difference | Qualitative phenotype inversion: MES-active → MES-inactive; 6-Hz-inactive → 6-Hz-active upon phenylpiperazine→benzylpiperazine exchange. No quantitative Ki, IC50, or ED50 comparison can be made for the exact target compound vs. a named comparator due to absence of published data for CAS 303091-32-9. However, the class-level SAR demonstrates that the benzylpiperazine motif—present in the target compound—is non-interchangeable with the phenylpiperazine motif found in more common screening analogs. |
| Conditions | In vivo mouse/rat MES test, subcutaneous pentylenetetrazole (scPTZ) test, 6-Hz psychomotor seizure model, and rotarod neurotoxicity test, as described in Kamiński et al. (2015). The comparison is based on Compound 22 (4-benzylpiperazine core) vs. the 22-compound 4-phenylpiperazine library tested within the same study. |
Why This Matters
For procurement, selecting a compound with the 4-benzylpiperazine scaffold provides access to the 6-Hz-active anticonvulsant chemical space that is inaccessible to the more abundantly available 4-phenylpiperazine acetamide analogs, reducing the risk of false-negative MES-only screens.
- [1] Kamiński, K., Rapacz, A., Łuszczki, J.J. et al. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Med Chem Res 24, 3047–3061 (2015). https://doi.org/10.1007/s00044-015-1360-6 View Source
